

7-Hydroxytropolone discovery and isolation from Pseudomonas

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Compound of Interest

Compound Name: 7-Hydroxytropolone

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An In-depth Technical Guide to the Discovery and Isolation of **7-Hydroxytropolone** from Pseudomonas

Introduction

7-Hydroxytropolone (7-HT) is a specialized metabolite belonging to the tropolone class of natural products, characterized by a unique seven-membered aromatic ring. First identified as a non-fluorescent siderophore from *Pseudomonas donghuensis*, this molecule has garnered significant interest within the scientific community.[1][2][3][4] Its biological activities are multifaceted, encompassing potent iron-chelating capabilities crucial for bacterial survival in iron-limited environments, as well as broad-spectrum antimicrobial properties against various fungal and bacterial phytopathogens.[5][6][7][8] This guide provides a comprehensive technical overview of the discovery, isolation, characterization, and biosynthesis of **7-hydroxytropolone** from *Pseudomonas* species, tailored for researchers, scientists, and professionals in drug development.

Discovery and Producing Organisms

The discovery of **7-hydroxytropolone** is linked to investigations into the iron acquisition mechanisms of *Pseudomonas donghuensis* HYS, which was observed to secrete large quantities of iron-chelating substances.[3][4] While the fluorescent siderophore pyoverdine was identified, a non-fluorescent substance was found to be the dominant contributor to the iron-chelating activity.[1][3][4] Through detailed spectroscopic analysis, this compound was identified as **7-hydroxytropolone**. [4]

Several *Pseudomonas* species have since been identified as producers of 7-HT, including:

- *Pseudomonas donghuensis* (strains HYS, SVBP6, P482)[1][7]
- *Pseudomonas* sp. PA14H7[5][9]
- *Pseudomonas qingdaonensis*[5]
- *Pseudomonas wadenswilerensis*[5]
- *Pseudomonas* sp. Ps652[2]

Quantitative Data

The characterization and biological activity of **7-hydroxytropolone** have been quantified across several studies. The following tables summarize key data points.

Table 1: Production Yields and Physicochemical Properties

Parameter	Value	Source Organism / Condition	Reference
Molecular Formula	C ₇ H ₆ O ₃	N/A	[10]
Molecular Weight	138.12 g/mol	N/A	[10]
Production Yield	~9 mg/L	<i>Pseudomonas</i> sp. PA14H7 (in TY medium, 48h)	[5][8]
Enhanced Yield	Up to 30 mg/L	<i>Pseudomonas</i> sp. PA14H7 (in MK medium + 150 mg/L Phenylalanine)	[11]
Reported Range	30 - 90 mg/L	Various <i>Pseudomonas</i> strains	[1]
Iron Complex	2:1	7-HT : Fe(III)	[1][4]

Table 2: Analytical Characterization Data

Technique	Parameter	Observed Value	Reference
LC-MS (ESI+)	[M+H] ⁺ (Calculated)	139.0390 m/z	[2]
	[M+H] ⁺ (Observed)	139.0389 m/z	
UV Spectroscopy	Max. Absorbance (λ _{max})	327 nm	[5]
Secondary Absorbance	244 nm, 320 nm	[5]	

Note: While NMR spectroscopy was critical for initial structure elucidation[\[4\]](#), specific chemical shift data for 7-HT is not detailed in the provided literature. As an illustrative example, Table 3 shows data for the related compound 3,7-dihydroxytropolone (3,7-dHT), also produced by *Pseudomonas* sp. Ps652.[\[1\]](#)

Table 3: ¹³C NMR Data for 3,7-dihydroxytropolone (Illustrative Example)

Signal	Chemical Shift (ppm)	Reference
1	119.5	[1]
2	129.4	[1]
3	158.1	[1]
4	158.9	[1]

Table 4: Biological Activity

Compound	Target Organism	Metric (MIC)	Reference
7-Hydroxytropolone	<i>Streptomyces scabies</i>	5 µg/mL	[1]
3,7-Dihydroxytropolone	<i>Streptomyces scabies</i>	2.5 µg/mL	[1]

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and analysis of **7-hydroxytropolone**. The following protocols are synthesized from established research.^[5]

Bacterial Culture and Supernatant Preparation

- **Media:** Tryptone Yeast (TY) extract broth is commonly used to promote the production of 7-HT.
- **Inoculation:** Inoculate the sterile medium with a single colony of the *Pseudomonas* strain from a fresh agar plate.
- **Incubation:** Grow cultures at 27°C for 48 hours with constant agitation (approx. 130 rpm).
- **Cell Removal:** Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.
- **Sterilization:** Filter the resulting cell-free supernatant (CFS) through a 0.2 µm sterile filter to remove any remaining cells and debris.

Extraction of 7-Hydroxytropolone

- **pH Adjustment:** Acidify the cell-free supernatant to pH 2 using a suitable acid (e.g., HCl). This step is critical for protonating the hydroxyl groups and improving extraction efficiency into an organic solvent.
- **Liquid-Liquid Extraction:** Perform a solvent extraction using an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate. Repeat the extraction three times to maximize recovery.
- **Solvent Evaporation:** Combine the organic phases and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude **7-hydroxytropolone** extract.

Purification by Flash Chromatography

- **Stationary Phase:** Use a suitable stationary phase such as silica gel.

- Mobile Phase: Employ a gradient of solvents (e.g., hexane and ethyl acetate) to separate the compounds based on polarity.
- Monitoring: Monitor the elution of the compound using UV detection at 244 nm and 320 nm.
[5]
- Fraction Collection: Collect the fractions containing the peak corresponding to 7-HT and evaporate the solvent to yield the purified compound as a yellow powder.[5]

Characterization and Quantification

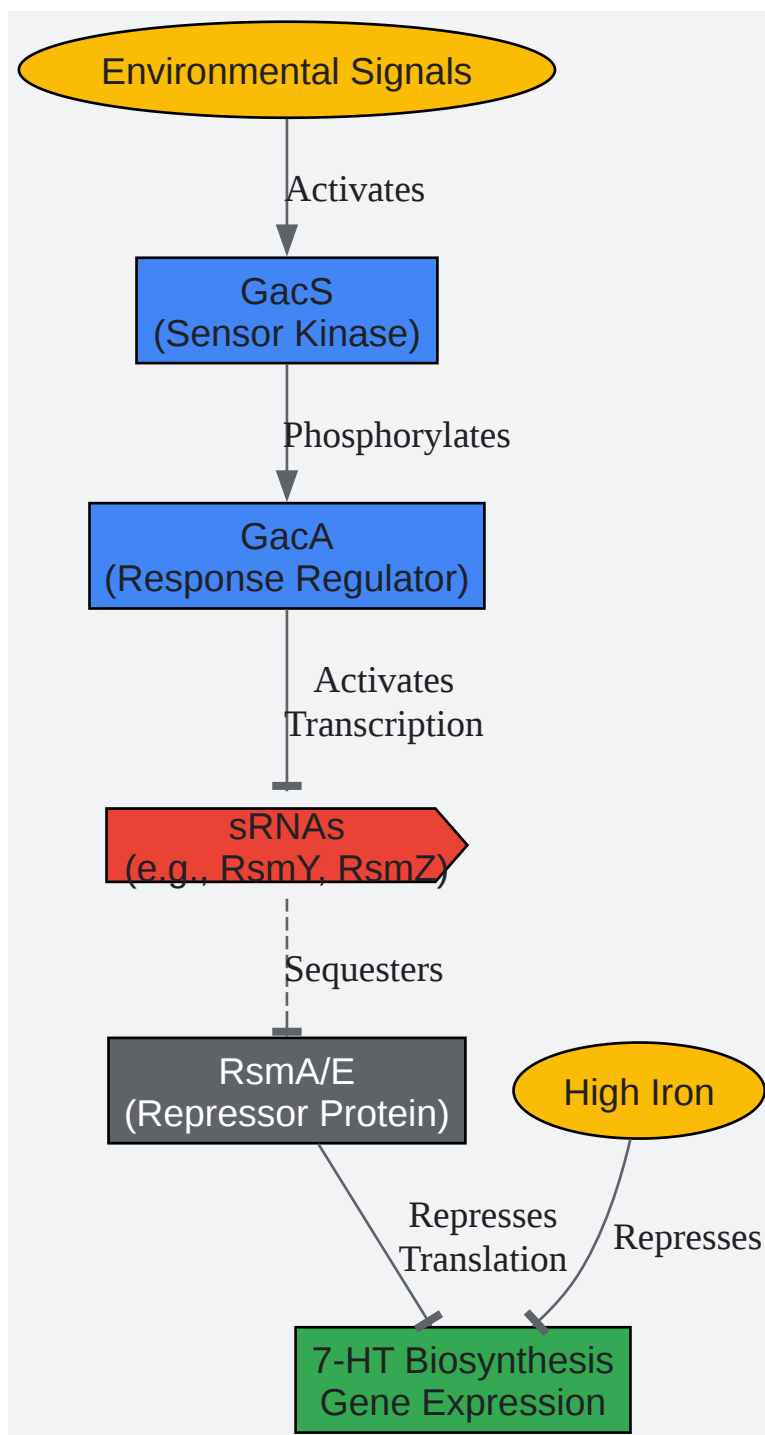
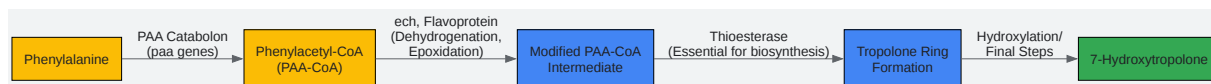
- LC-MS Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water (Solvent A) and methanol (Solvent B), both containing 0.1% formic acid.
 - Gradient Program: 10% B (0-1 min), ramp to 90% B (1-7 min), hold at 90% B (7-12 min), return to 10% B (12-13 min), and re-equilibrate (13-18 min).[5]
 - Flow Rate: 0.4 mL/min.
 - Detection: UV at 320 nm and ESI+ mass spectrometry.
- GC-MS Analysis (Most reliable for quantification):
 - Injector: 230°C, 1 µL injection volume with a 1:25 split ratio.
 - Oven Program: Start at 70°C (hold 5 min), then ramp at 15°C/min to 310°C (hold 2 min).[5]
 - Note: GC-MS is preferred for quantification as it detects the non-iron complexed form of 7-HT, leading to sharper, more reliable chromatographic peaks.[5]

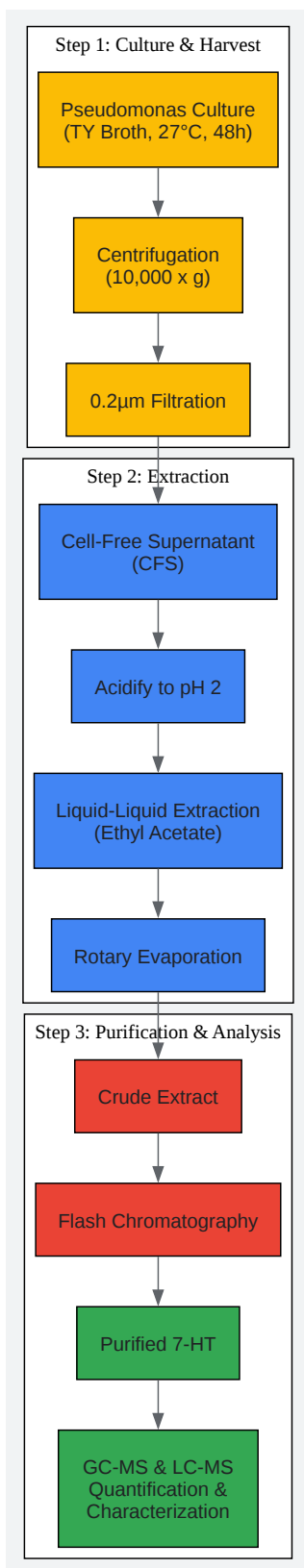
Biosynthesis and Regulatory Pathways

The production of 7-HT in *Pseudomonas* is a tightly regulated process involving a dedicated biosynthetic gene cluster (BGC) and interception of a primary metabolic pathway.

Biosynthetic Pathway

The biosynthesis of 7-HT utilizes phenylacetic acid (PAA) as a key precursor.^{[6][9][12]} The PAA itself can be derived from the catabolism of amino acids like phenylalanine.^{[9][11]} The pathway involves genes from the PAA catabolon, with paaZ and ech playing synergistic roles.^{[1][12]} The core biosynthetic steps are believed to involve an enoyl-CoA dehydratase, a flavoprotein that catalyzes a dehydrogenation-epoxidation step, and a conserved thioesterase essential for the final formation of the tropolone ring.^{[2][6]}





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